Octane

説明

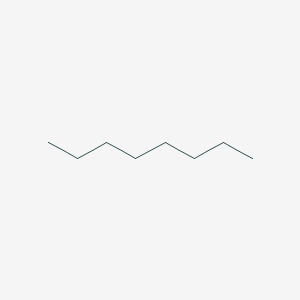

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXDCGIABBOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18, Array | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9065-92-3 | |

| Record name | Polyoctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026882 | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

111-65-9, 31372-91-5 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RG802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Octane and Their Properties

Introduction: The Concept of Structural Isomerism in Hydrocarbons

In the realm of organic chemistry, the molecular formula provides a foundational, albeit incomplete, description of a compound. The formula C₈H₁₈, for instance, denotes the alkane octane, a key component of gasoline. However, this simple formula belies a significant degree of molecular diversity. There are, in fact, 18 unique compounds that share this exact molecular formula, known as structural (or constitutional) isomers.[1] These isomers, while composed of the same number and type of atoms, differ in their atomic connectivity—the very architecture of their carbon skeletons. This guide provides a comprehensive exploration of the 18 structural isomers of this compound, detailing their distinct physicochemical properties and the fundamental principles that govern the relationship between their structure and function. For researchers in materials science, petrochemistry, and drug development, understanding these relationships is paramount for predicting molecular behavior and designing materials with tailored properties.

The Eighteen Isomers of this compound: A Structural Overview

The structural diversity of this compound stems from the various ways in-which eight carbon atoms can be arranged, from a simple linear chain to highly branched, compact structures. Each unique arrangement constitutes a distinct isomer with a specific IUPAC (International Union of Pure and Applied Chemistry) name that precisely describes its structure.

The 18 structural isomers of this compound are:

-

n-Octane

-

2-Methylheptane

-

3-Methylheptane

-

4-Methylheptane

-

3-Ethylhexane

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane

-

2,4-Dimethylhexane

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane

-

3-Ethyl-2-methylpentane

-

3-Ethyl-3-methylpentane

-

2,2,3-Trimethylpentane

-

2,2,4-Trimethylpentane (Iso-octane)

-

2,3,3-Trimethylpentane

-

2,3,4-Trimethylpentane

-

2,2,3,3-Tetramethylbutane

Below are the graphical representations of these molecular structures, generated using the DOT language.

Comparative Physicochemical Properties

The seemingly subtle differences in molecular architecture among the this compound isomers lead to significant variations in their physical properties. These differences are primarily dictated by the nature and strength of intermolecular van der Waals forces, which are influenced by the molecule's surface area and its ability to pack efficiently in the solid state.

Data Summary

The following table summarizes key physical properties for the 18 structural isomers of this compound. These properties are critical for applications ranging from fuel formulation to solvent selection.

| Isomer No. | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research this compound Number (RON) |

| 1 | n-Octane | 125.7 | -56.8 | 0.703 | -19 |

| 2 | 2-Methylheptane | 117.6 | -109.0 | 0.698[2] | 23 |

| 3 | 3-Methylheptane | 119.0 | -120.5 | 0.705 | 35 |

| 4 | 4-Methylheptane | 117.7 | -121.2 | 0.704 | 39 |

| 5 | 3-Ethylhexane | 118.6 | -118.8 | 0.712[3] | 30 |

| 6 | 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 73 |

| 7 | 2,3-Dimethylhexane | 115.6 | -110 (approx.) | 0.719[4] | 71 |

| 8 | 2,4-Dimethylhexane | 109.4 | -119.1 | 0.699 | 65 |

| 9 | 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694[5] | 56 |

| 10 | 3,3-Dimethylhexane | 112.0 | -126.1[6] | 0.710 | 76 |

| 11 | 3,4-Dimethylhexane | 117.7 | -110 (approx.) | 0.719 | 76 |

| 12 | 3-Ethyl-2-methylpentane | 115.6 | -115 (approx.) | 0.718 | 80 |

| 13 | 3-Ethyl-3-methylpentane | 118.3[7] | -90.9[7] | 0.727 | 82 |

| 14 | 2,2,3-Trimethylpentane | 109.8 | -112.3[8] | 0.716 | 96 |

| 15 | 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692[9] | 100[9] |

| 16 | 2,3,3-Trimethylpentane | 114.8[9] | -100.7[9] | 0.726 | 99 |

| 17 | 2,3,4-Trimethylpentane | 113.5 | -109.4 | 0.719[10] | 102.7[11] |

| 18 | 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.690 (at 105°C) | >100 |

Note: Some values are approximated from available literature. Density is typically measured at 20°C unless otherwise specified.

Structure-Property Relationships: Causality and Insights

The data presented above reveals clear trends that can be explained by fundamental principles of intermolecular forces and molecular geometry.

Boiling Point: The Influence of Surface Area

The boiling point of a nonpolar substance like an alkane is determined by the strength of the London dispersion forces, a type of van der Waals force, between its molecules. The strength of these forces is directly proportional to the surface area of the molecule.

-

Linear vs. Branched Isomers: n-Octane, the linear isomer, has the largest surface area, allowing for maximum intermolecular contact and the strongest dispersion forces. Consequently, it has the highest boiling point (125.7°C).

-

Effect of Branching: As branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interaction, weakening the dispersion forces and resulting in a lower boiling point. For example, the highly branched 2,2,4-trimethylpentane (iso-octane) has a boiling point of only 99.2°C, significantly lower than n-octane.

Melting Point: The Role of Molecular Symmetry and Packing

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires overcoming the forces holding the molecules in the lattice.

-

Symmetry and Packing Efficiency: Unlike boiling points, melting points are highly dependent on how well a molecule can pack into a crystal lattice. Highly symmetrical, compact molecules tend to pack more efficiently, leading to a more stable crystal lattice that requires more energy (a higher temperature) to break apart.

-

The Case of 2,2,3,3-Tetramethylbutane: This isomer provides a striking example. Despite being highly branched, its exceptional symmetry allows it to pack very efficiently into a crystal lattice. This results in an unusually high melting point of 100.7°C, making it a solid at room temperature. This contrasts sharply with its relatively low boiling point (106.5°C).

This compound Rating: Combustion Stability

The Research this compound Number (RON) is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in a spark-ignition engine.[12] The scale is defined by two reference points: n-heptane (RON = 0) and 2,2,4-trimethylpentane (iso-octane), which is assigned a RON of 100.[9][12][13]

-

Branching and Stability: Straight-chain alkanes like n-octane tend to auto-ignite under compression, leading to engine knock; hence, n-octane has a very low (negative) this compound rating.[14] Branched isomers are more stable and resistant to pre-ignition. The presence of tertiary and quaternary carbons in branched structures leads to the formation of more stable carbocation intermediates during combustion, allowing for a smoother, more controlled burn.

-

General Trend: As the degree of branching increases, the this compound rating generally increases. This is why highly branched isomers like 2,2,4-trimethylpentane and 2,3,4-trimethylpentane are highly desirable components in gasoline.[11]

Experimental Methodologies for Property Determination

The accurate determination of these physical properties relies on standardized, validated laboratory protocols. Trustworthiness in these measurements is achieved through careful control of experimental variables and proper calibration of instrumentation.

Protocol 1: Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[4][8]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, which is measured by a thermometer placed in the vapor path.[15]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer.

-

Sample Preparation: Place 5-10 mL of the this compound isomer into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the distilling liquid.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

-

Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (e.g., 1 drop per second). This temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.

Protocol 2: Melting Point Determination by Capillary Method

This is the standard pharmacopeial method for determining the melting point of a solid crystalline substance.[16][17]

Principle: A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample (clear point).[18] A pure substance will exhibit a sharp, narrow melting range.[19]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely grind the crystalline sample into a powder using a mortar and pestle.[17]

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the sealed end.[18] Tap the tube gently to compact the sample at the bottom.[17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly to determine an approximate melting point. This saves time in subsequent, more accurate measurements.[18][19]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (typically 1-2°C per minute) when the temperature is about 15°C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).[18]

-

Reporting: Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2°C).

Protocol 3: Research this compound Number (RON) Determination

The determination of RON is a highly specialized procedure governed by standards such as ASTM D2699.[13][20][21]

Principle: The knocking characteristic of a test fuel is compared to that of Primary Reference Fuels (PRFs) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under specific operating conditions.[21]

References

- 1. byjus.com [byjus.com]

- 2. 2-甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-ethylhexane [stenutz.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hexane, 3-ethyl- [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. 2-Methylheptane - Wikipedia [en.wikipedia.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 10. 2,3,4-トリメチルペンタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,3,4-Trimethylpentane|98+% Purity|CAS 565-75-3 [benchchem.com]

- 12. This compound rating - Wikipedia [en.wikipedia.org]

- 13. pei.org [pei.org]

- 14. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. mt.com [mt.com]

- 17. thinksrs.com [thinksrs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. bp.com [bp.com]

- 21. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to n-Octane as a Nonpolar Aprotic Solvent

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction pathways, influences yield, and determines the feasibility of purification processes. Among the plethora of available solvents, n-octane, a straight-chain alkane, serves as a quintessential example of a nonpolar aprotic solvent. Its unique physicochemical properties—chiefly its lack of polarity and inability to donate protons—render it an invaluable tool for specific applications, ranging from an inert reaction medium to a mobile phase in chromatographic separations. This technical guide provides a comprehensive exploration of n-octane's role, grounded in fundamental principles and practical applications. We will delve into the causality behind its selection in various experimental contexts, present its core properties in a comparative format, and offer detailed protocols for its use in key laboratory workflows.

The Physicochemical Landscape of n-Octane

At its core, a solvent's behavior is governed by its molecular structure. N-octane (C₈H₁₈) is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms connected by single bonds.[1][2] This simple, non-functionalized structure is the origin of its defining characteristics as a solvent. The electronegativity difference between carbon and hydrogen is minimal, resulting in nonpolar covalent bonds. Consequently, the molecule as a whole has no significant dipole moment, making it fundamentally nonpolar.[3]

Furthermore, octane is classified as "aprotic" because it lacks any hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[3][4] This structural feature means it cannot act as a hydrogen-bond donor, a crucial distinction from protic solvents like water or ethanol. These characteristics dictate its interactions with solutes, making it an ideal solvent for other nonpolar molecules based on the principle of "like dissolves like."[5][6] Van der Waals dispersion forces are the primary intermolecular interactions at play when this compound solvates a solute.[5]

The following table summarizes the essential physicochemical properties of n-octane, which are foundational to its application in a laboratory setting.

| Property | Value | Significance in Application |

| Molecular Formula | C₈H₁₈[1][7] | Defines its basic composition and non-functionalized nature. |

| Molar Mass | 114.23 g/mol [1][7][8] | Used for stoichiometric calculations in reactions. |

| Appearance | Colorless liquid[8] | Allows for easy visual inspection of reactions and solutions. |

| Density | 0.703 g/cm³ (at 20-25°C)[1][7] | Less dense than water, causing it to form the upper layer in extractions. |

| Boiling Point | 125.6°C[8][9][10] | Higher than hexane (~69°C), enabling reactions at elevated temperatures. |

| Melting Point | -56.8°C[9][10][11] | Wide liquid range suitable for various process temperatures. |

| Dielectric Constant | ~2.0 (at 20°C)[12][13][14][15][16] | Quantifies its very low polarity and inability to stabilize charged species. |

| Polarity Index (P') | 0.1[17][18][19] | A relative measure confirming its status as a highly nonpolar solvent. |

| Solubility in Water | Insoluble (0.0007 g/L at 20°C)[5][7][20] | Essential for its use in liquid-liquid extractions with aqueous phases. |

| Solubility in Organics | Soluble/Miscible[5][20][21] | Readily dissolves other nonpolar substances like oils, fats, and hydrocarbons. |

| Flash Point | 13°C[7][9][22] | Highly flammable; requires stringent safety precautions. |

Core Applications in Synthesis and Separation

The selection of n-octane is not arbitrary; it is a deliberate choice driven by the specific demands of a chemical system. Its primary functions are to serve as an inert reaction environment and as a discriminating phase in separation processes.

This compound as an Inert Reaction Medium

In organic synthesis, particularly when dealing with highly reactive organometallic reagents or nonpolar substrates, the solvent must not participate in the reaction. This compound's saturated hydrocarbon structure renders it chemically inert under many reaction conditions.

Causality for Selection:

-

Preventing Side Reactions: Unlike ethers (e.g., THF, diethyl ether) which can be cleaved by strong bases or acids, or halogenated solvents which can participate in radical reactions, this compound provides a stable, non-participatory environment.

-

Solubilizing Nonpolar Reactants: For reactions involving lipids, long-chain alkyl compounds, or other hydrophobic molecules, this compound is an excellent choice for ensuring homogeneity of the reaction mixture.[20]

-

Temperature Control: With a boiling point of 125.6°C, this compound allows for a significantly wider operational temperature range compared to more volatile alkanes like pentane or hexane, facilitating reactions that require sustained heating.[5]

Diagram: Role of this compound as an Inert Solvent The following diagram illustrates the conceptual role of this compound as a non-participating medium, facilitating the interaction between nonpolar reactants A and B.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gauthmath.com [gauthmath.com]

- 7. N-OCTANE | 111-65-9 [chemicalbook.com]

- 8. thermopedia.com [thermopedia.com]

- 9. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. This compound [chemister.ru]

- 12. Dielectric Constant Values for Common Materials [clippercontrols.com]

- 13. library.e.abb.com [library.e.abb.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Dielectric Constant [macro.lsu.edu]

- 16. scribd.com [scribd.com]

- 17. Polarity Index [macro.lsu.edu]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

- 20. haltermann-carless.com [haltermann-carless.com]

- 21. This compound - Sciencemadness Wiki [sciencemadness.org]

- 22. ICSC 0933 - this compound [chemicalsafety.ilo.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide: The Thermodynamic Landscape of Octane Isomers: A Guide to Structure, Stability, and Energy

Foreword: Beyond the Formula

To the casual observer, all this compound isomers share the simple chemical formula C₈H₁₈.[1] For the researcher, scientist, and engineer, however, this formula represents a diverse family of 18 structural isomers, each with a unique three-dimensional architecture and, consequently, a distinct set of thermodynamic properties.[1][2] This guide delves into the core thermodynamic principles governing these isomers, moving beyond mere data tabulation to explain the causal relationships between molecular structure and energetic stability. Understanding these properties—enthalpy, entropy, and Gibbs free energy—is not an academic exercise; it is fundamental to applications ranging from optimizing internal combustion engines, where isomers like 2,2,4-trimethylpentane (iso-octane) are prized for their anti-knock characteristics, to designing and controlling chemical synthesis processes.[3][4] This document is structured to provide a comprehensive, field-proven perspective on the thermodynamic properties of this compound isomers, grounded in authoritative data and methodologies.

The Principle of Structural Energetics: Why Branching Dictates Stability

The stability of a hydrocarbon is inversely related to its potential energy. In thermodynamics, the standard enthalpy of formation (ΔfH°) is the primary metric for this potential energy. A more negative ΔfH° signifies a more stable compound, as it indicates that less energy is stored within its chemical bonds and more energy has been released upon its formation from its constituent elements (carbon and hydrogen).

For this compound isomers, the degree of branching in the carbon chain is the single most important factor determining their relative stability. The general, well-established trend is:

Increased Branching → Increased Stability → More Negative Enthalpy of Formation

This phenomenon arises from subtle differences in intramolecular forces and bond energies. In a linear alkane like n-octane, the C-C and C-H bonds have characteristic energies. When branching occurs, tertiary (a carbon bonded to three other carbons) and quaternary (a carbon bonded to four other carbons) centers are created. These centers introduce stabilizing effects, including:

-

Intramolecular Dispersion Forces: A more compact, spherical shape of a highly branched isomer allows for greater intramolecular van der Waals interactions compared to the more extended, linear shape of n-octane.

-

Bond Strength Variations: While often treated as constant, the strength of C-H and C-C bonds can vary slightly depending on their chemical environment. The electronic environment in branched structures can lead to a net stabilization.

This relationship between structure and stability is a cornerstone of hydrocarbon chemistry.

Caption: Relationship between branching, enthalpy, and stability.

Comparative Thermodynamic Data for Key this compound Isomers

The National Institute of Standards and Technology (NIST) Chemistry WebBook serves as an authoritative and freely accessible database for thermochemical data.[5][6] The data presented below for selected this compound isomers in the ideal gas phase at 298.15 K (25 °C) and 1 bar are compiled from this essential resource. These values provide a quantitative foundation for understanding the principles discussed.

| Isomer | IUPAC Name | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |

| n-Octane | This compound | -208.75 ± 0.74 | 466.79 ± 0.63 | 16.25 ± 0.93 |

| 2-Methylheptane | 2-Methylheptane | -213.0 ± 1.3 | 457.6 ± 2.1 | 13.9 ± 2.4 |

| 3-Methylheptane | 3-Methylheptane | -211.7 ± 1.3 | 464.2 ± 2.1 | 16.9 ± 2.4 |

| 2,2-Dimethylhexane | 2,2-Dimethylhexane | -224.1 ± 1.4 | 442.9 ± 2.1 | 10.7 ± 2.5 |

| 2,4-Dimethylhexane | 2,4-Dimethylhexane | -218.4 ± 1.3 | 448.9 ± 2.1 | 13.8 ± 2.4 |

| 2,5-Dimethylhexane | 2,5-Dimethylhexane | -217.4 ± 1.3 | 443.2 ± 2.1 | 11.2 ± 2.4 |

| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | -224.13 ± 0.73 | 425.26 ± 0.54 | 7.97 ± 0.91 |

| 2,3,4-Trimethylpentane | 2,3,4-Trimethylpentane | -220.0 ± 1.4 | 437.3 ± 2.1 | 15.6 ± 2.5 |

| 2,2,3,3-Tetramethylbutane | 2,2,3,3-Tetramethylbutane | -225.94 ± 0.81 | 398.8 ± 1.7 | 15.1 ± 1.9 |

Data sourced from the NIST Chemistry WebBook.[7][8] Uncertainties are provided as reported by the source.

Analysis of Trends:

-

Enthalpy of Formation (ΔfH°): The data clearly validates the principle of branching. The linear n-octane has the least negative enthalpy of formation (-208.75 kJ/mol). As branching increases, the value becomes more negative, culminating in the highly branched 2,2,3,3-tetramethylbutane at -225.94 kJ/mol, indicating it is the most stable isomer listed.

-

Standard Molar Entropy (S°): Entropy is a measure of molecular disorder or randomness. Linear molecules like n-octane, with greater conformational flexibility (more ways for the chain to rotate and bend), possess the highest entropy (466.79 J/mol·K). As branching increases, the molecule becomes more rigid and compact, restricting its degrees of freedom and leading to a lower entropy value. 2,2,3,3-tetramethylbutane, a highly symmetric and rigid molecule, has a significantly lower entropy (398.8 J/mol·K).

-

Gibbs Free Energy of Formation (ΔfG°): Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate arbiter of thermodynamic spontaneity and equilibrium.[9] At standard conditions, the isomers with the most favorable (lowest) Gibbs free energy of formation, such as 2,2,4-trimethylpentane (iso-octane), will be present in the highest concentrations at equilibrium.[10] This property is crucial for predicting the outcomes of isomerization reactions.

Methodologies for Determining Thermodynamic Properties

The high-quality data in resources like the NIST WebBook are the result of meticulous experimental work and, increasingly, sophisticated computational chemistry.[11]

Experimental Protocol: Combustion (Bomb) Calorimetry

The cornerstone for experimentally determining the enthalpy of formation for a hydrocarbon is combustion calorimetry.[12] The protocol is a self-validating system designed to precisely measure the heat released during complete combustion.

Step-by-Step Methodology:

-

Sample Preparation: A precise mass of the pure this compound isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Immersion: The bomb is submerged in a precisely known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion reaction (C₈H₁₈ + 12.5 O₂ → 8 CO₂ + 9 H₂O) releases heat, which is transferred to the surrounding water and the calorimeter hardware.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The total temperature change (ΔT) is determined, often with corrections for heat loss to the environment.

-

Calculation of Heat of Combustion: The heat of combustion (ΔcH°) is calculated using the formula: q = (C_calorimeter + C_water) × ΔT The heat capacity of the calorimeter (C_calorimeter) is determined beforehand by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the isomer is then calculated using Hess's Law, by combining the experimentally determined ΔcH° with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[12]

Computational Protocol: Ab Initio Calculations

Modern computational chemistry provides a powerful, complementary approach to experimental methods.[13] High-level ab initio ("from the beginning") methods can predict thermochemical properties by solving the Schrödinger equation for the molecule.

Caption: Workflows for determining the enthalpy of formation.

Generalized Computational Steps:

-

Geometry Optimization: The 3D structure of the this compound isomer is computationally optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A very high-level, computationally expensive calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.

-

Thermochemical Calculation: The enthalpy of formation is typically calculated using one of two robust, self-validating schemes:

-

Atomization Energy: The energy required to break the molecule into its constituent atoms is calculated. By subtracting this from the known enthalpies of formation of the individual atoms, ΔfH° for the molecule is found.[14]

-

Isodesmic Reactions: A balanced hypothetical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction and using known ΔfH° values for the other species in the reaction, the unknown ΔfH° can be determined with high accuracy due to the cancellation of systematic errors.[14]

-

Temperature Dependence: The Role of Heat Capacity

The thermodynamic properties discussed thus far are for standard conditions (298.15 K). To understand these properties at other temperatures, we must consider heat capacity (Cp). Heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.[15]

The standard enthalpy and entropy at a temperature T can be calculated by integrating the heat capacity function:

-

H(T) = H(298.15 K) + ∫ C_p(T) dT

-

S(T) = S(298.15 K) + ∫ [C_p(T) / T] dT

Heat capacity itself is temperature-dependent.[16] For this compound isomers, Cp increases with temperature as more vibrational and rotational energy modes become active. The structural differences between isomers also influence their heat capacities. Generally, more flexible linear alkanes have slightly higher heat capacities than their rigid, branched counterparts at a given temperature, as they have more low-frequency vibrational modes (torsions) that can absorb thermal energy.

Conclusion

The thermodynamic properties of this compound isomers are a direct consequence of their molecular architecture. The stability of these compounds is enhanced by branching, a trend quantitatively confirmed by increasingly negative enthalpies of formation. This structural impact also governs entropy, with more compact, rigid isomers exhibiting lower entropy than their linear counterparts. These fundamental properties, determined through rigorous experimental and computational protocols, are not merely of academic interest. They are critical for predicting chemical equilibria, understanding fuel performance, and engineering efficient chemical processes. The data and principles outlined in this guide provide a robust framework for professionals working with these vital hydrocarbons.

References

- 1. This compound Definition, Structure & Properties | Study.com [study.com]

- 2. quora.com [quora.com]

- 3. Frontiers | Investigating the properties of this compound isomers by novel neighborhood product degree-based topological indices [frontiersin.org]

- 4. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 13. CCCBDB Summary [cccbdb.nist.gov]

- 14. "Prediction of hydrocarbon enthalpies of formation by various thermoche" by Brent R. Wilson, Nathan J. Deyonker et al. [digitalcommons.memphis.edu]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of Octane in Organic Solvents

Introduction: The Principles of Octane Solubility